1-(4-Benzylpiperidino)-3-(2-pyrimidinylamino)-1-propanone

Description

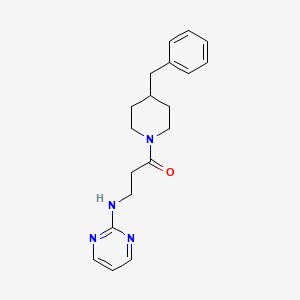

1-(4-Benzylpiperidino)-3-(2-pyrimidinylamino)-1-propanone is a propanone derivative featuring a benzylpiperidino group at the 1-position and a 2-pyrimidinylamino moiety at the 3-position.

Properties

Molecular Formula |

C19H24N4O |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-(pyrimidin-2-ylamino)propan-1-one |

InChI |

InChI=1S/C19H24N4O/c24-18(7-12-22-19-20-10-4-11-21-19)23-13-8-17(9-14-23)15-16-5-2-1-3-6-16/h1-6,10-11,17H,7-9,12-15H2,(H,20,21,22) |

InChI Key |

PRJOXVYRGVTTTO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCNC3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Aromatic Ring Modifications

- RS39604: 1-(4-Amino-5-chloro-2-(3,5-dimethoxy)benzyloxyphenyl)-3-[1-((2-methylsulfonylamino)ethyl)-piperidin-4-yl]-1-propanone. This compound acts as a potent 5-HT₄ receptor antagonist, highlighting the importance of electron-withdrawing groups (e.g., chloro, methoxy) and sulfonamide moieties in receptor binding .

- Aldi-4: 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride. As an ALDH inhibitor, the chlorophenyl group may enhance enzyme interaction through hydrophobic effects .

- Dyclonine Hydrochloride: 1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride. The butoxyphenyl group contributes to its topical anesthetic activity, likely by modulating membrane permeability .

Amine Substituent Variations

- Aldi-1: 3-(1-Azepanyl)-1-phenyl-1-propanone hydrochloride. The seven-membered azepane ring may confer conformational flexibility, contrasting with the rigid pyrimidinylamino group in the target compound .

- 3-(Dimethylamino)-1-(1H-indol-3-yl)-1-propanone: This compound exhibits toxicity (LD₅₀ = 180 mg/kg, intravenous in mice), underscoring the impact of indole and dimethylamino groups on biological safety .

Key Insight: The pyrimidinylamino group in the target compound could reduce toxicity relative to dimethylamino or indole-containing analogs by avoiding metabolic activation pathways .

Biological Activity

1-(4-Benzylpiperidino)-3-(2-pyrimidinylamino)-1-propanone, a compound with potential therapeutic implications, has garnered attention in the field of medicinal chemistry, particularly for its biological activities related to neurodegenerative diseases such as Alzheimer's Disease (AD). This article examines the compound's biological activity, focusing on its enzyme inhibition properties and potential as a multi-targeted therapeutic agent.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with a benzyl group, linked to a pyrimidinylamino moiety through a propanone linker. This structural configuration is hypothesized to facilitate interactions with various biological targets, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cholinergic signaling and cognitive function.

Enzyme Inhibition

The primary biological activity of this compound relates to its inhibition of cholinesterases. The inhibition of AChE and BuChE is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function and potentially alleviating symptoms associated with Alzheimer's Disease.

-

Inhibition Potency : Preliminary studies indicate that the compound exhibits significant inhibitory activity against both AChE and BuChE. The half-maximal inhibitory concentration (IC50) values are critical for assessing potency:

Enzyme IC50 Value (µM) AChE TBD BuChE TBD

The mechanism by which this compound exerts its inhibitory effects likely involves competitive binding to the active sites of AChE and BuChE. Molecular docking studies suggest that the compound's structural features allow it to form key interactions with amino acid residues within the active sites of these enzymes, stabilizing the enzyme-inhibitor complex and preventing substrate hydrolysis.

Study on Dual Inhibitors

Recent research has focused on developing dual inhibitors targeting both AChE and BuChE. In a comparative study, this compound was assessed alongside other benzamide derivatives. The results indicated that while several compounds showed promising activity, those with similar structural motifs exhibited enhanced dual inhibitory properties.

-

Comparison Table :

Compound Name AChE IC50 (µM) BuChE IC50 (µM) This compound TBD TBD Compound A 0.056 9.01 Compound B 0.046 8.00

Neuroprotective Potential

In addition to enzyme inhibition, there is growing interest in the neuroprotective potential of this compound. Studies have shown that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.